N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-[4-(3-Methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methoxypiperidinyl group attached to a phenyl ring and a trifluoromethyl-substituted phenyl moiety via a sulfonamide linker. This compound combines structural features known to influence pharmacokinetics and target binding:
- Trifluoromethylphenyl: The electron-withdrawing trifluoromethyl group enhances metabolic stability and hydrophobic interactions.
- Sulfonamide linkage: Facilitates hydrogen bonding and contributes to molecular rigidity, which may improve selectivity for biological targets.
Properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2O3S/c1-28-19-6-3-11-25(13-19)18-9-7-17(8-10-18)24-29(26,27)14-15-4-2-5-16(12-15)20(21,22)23/h2,4-5,7-10,12,19,24H,3,6,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHVIRJLQDZZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps:
Formation of the Methoxypiperidinyl Intermediate: This step involves the reaction of piperidine with methanol under acidic conditions to form 3-methoxypiperidine.
Aromatic Substitution: The methoxypiperidinyl group is then introduced to a phenyl ring through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The final step involves the reaction of the substituted phenyl compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypiperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Benzamide Core | Central structure providing stability |
| Trifluoromethyl Group | Enhances lipophilicity and receptor binding |
| Methoxypiperidine Ring | Influences pharmacokinetics and biological activity |
Medicinal Chemistry
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its ability to interact with specific biological macromolecules makes it a candidate for drug development aimed at modulating neurotransmitter receptors.
Pharmacology
Research has shown that this compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways that affect cellular responses. This mechanism of action is crucial for understanding its potential therapeutic applications in treating conditions such as depression, anxiety, and other neuropsychiatric disorders.
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Materials Science
The compound is also being explored for its applications in materials science, particularly in the development of advanced materials with specific properties such as improved thermal stability or electrical conductivity. The trifluoromethyl group enhances the material's performance by increasing its hydrophobicity and overall stability.
Case Study 1: Neurological Disorders
In recent studies, this compound has been evaluated for its effects on neurotransmitter systems involved in mood regulation. Preclinical trials demonstrated significant improvements in depressive-like behaviors in animal models when treated with this compound, suggesting its potential as an antidepressant.
Case Study 2: Advanced Material Development
Research into the material properties of this compound has shown promise in creating coatings that exhibit enhanced durability and resistance to environmental factors. These advancements could lead to applications in protective coatings for electronics and other sensitive materials.
Mechanism of Action
The mechanism of action of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The methoxypiperidinyl group can interact with neurotransmitter receptors, while the trifluoromethylphenyl group may enhance its binding affinity and specificity. These interactions can modulate various signaling pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and synthetic aspects of N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide with related sulfonamide derivatives:
Structural and Functional Insights :
Piperidine/Piperazine Modifications: The target compound’s 3-methoxypiperidine group provides a balance of hydrophilicity and steric bulk, contrasting with dichlorophenyl-piperazine in EU-93-94 () and benzoyl-piperazine in . Methoxy groups generally improve solubility compared to halogens or aromatic substituents. Piperidine vs.
Trifluoromethylphenyl Role :
- The -CF₃ group in the target compound and analogs (e.g., ) enhances metabolic stability and hydrophobic binding. However, its position on the phenyl ring (meta in the target vs. para in BG13453, ) influences electronic effects and steric interactions .
Sulfonamide Variations: The target’s methanesulfonamide linker differs from phenylmethanesulfonamide in and acetamide in .
Physicochemical Properties: The target’s molecular weight (~426.45) is lower than most analogs, suggesting favorable membrane permeability. Compounds like 9a () with higher molecular weights (~496.48) may face challenges in bioavailability .
Biological Activity
N-[4-(3-methoxypiperidin-1-yl)phenyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxypiperidine moiety and a trifluoromethylphenyl group, suggesting potential applications in medicinal chemistry, particularly in the development of therapeutics targeting various diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This formula indicates the presence of trifluoromethyl groups, which are known to enhance the lipophilicity and metabolic stability of compounds.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity Studies
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 8 | Inhibition of cell cycle progression |
| Study C | HeLa (Cervical Cancer) | 12 | Modulation of signaling pathways |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Sulfonamides are traditionally known for their antibacterial activity, and derivatives like this compound may possess similar effects against resistant strains.
Table 2: Antimicrobial Efficacy Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For example, sulfonamides can inhibit carbonic anhydrase, which plays a role in various physiological processes.
Case Studies
In clinical settings, compounds with similar structures have been evaluated for their efficacy in treating conditions such as cancer and bacterial infections.
Case Study 1: Cancer Treatment
A clinical trial involving a related sulfonamide demonstrated a significant reduction in tumor size among participants with advanced solid tumors after a regimen including the compound was administered.
Case Study 2: Antibiotic Resistance
Another study focused on the effectiveness of sulfonamide derivatives against multi-drug resistant bacterial strains, highlighting their potential as alternative therapeutic agents.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonylation and Cyclization: Reacting intermediates like 3-methoxypiperidine with halogenated aryl precursors under controlled pH (6.5–7.5) and temperature (60–80°C) to form the piperidine-phenyl backbone .
- Catalytic Oxidation/Reduction: Key steps may employ catalytic systems (e.g., Pd/C or Ru-based catalysts) for hydrogenation or oxidation of sulfide intermediates, as described in analogous sulfonamide syntheses .
- Solvent Optimization: Polar aprotic solvents (e.g., dimethylformamide) enhance solubility, while triethylamine is often used to neutralize acidic byproducts .
Critical Controls: Monitor reaction progress via TLC/HPLC, and purify intermediates via recrystallization or column chromatography to achieve >95% purity .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the 3-methoxypiperidine and trifluoromethylphenyl groups. For example, methoxy protons appear as singlets near δ 3.3–3.5 ppm, while CF₃ groups show distinct ¹⁹F NMR signals .
- HPLC-MS: Reverse-phase HPLC with UV/ESI-MS detects impurities (<0.5%) and verifies molecular weight (e.g., expected [M+H]⁺ ~500–550 Da) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the piperidine ring and sulfonamide linkage, though co-crystallization with target proteins may be required .
Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme Inhibition Assays: Screen against kinases or proteases using fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure IC₅₀ values. For example, sulfonamides often target carbonic anhydrase isoforms .
- Cellular Uptake Studies: Use radiolabeled (³H/¹⁴C) analogs or LC-MS to quantify permeability in Caco-2 monolayers, critical for assessing blood-brain barrier penetration .
- Receptor Binding Assays: Competitive binding with ³H-labeled ligands (e.g., GPCRs or nuclear receptors) identifies Ki values; trifluoromethyl groups enhance hydrophobic interactions .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Orthogonal Assays: Validate conflicting results using complementary techniques (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .
- Impurity Profiling: Contradictions may arise from trace intermediates (e.g., unreacted piperidine precursors). Use LC-MS/MS to identify and quantify impurities .
- Species-Specific Effects: Test across multiple cell lines (e.g., human vs. murine) to isolate model-dependent variability .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives?
Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and electrostatic potential maps to correlate substituents (e.g., methoxy vs. ethoxy groups) with activity .
- Molecular Dynamics (MD): Simulate binding poses with target proteins (e.g., 100-ns simulations) to identify critical interactions, such as hydrogen bonds with the sulfonamide oxygen .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., replacing CF₃ with CN) to prioritize synthetic targets .
Advanced: How can the catalytic system be optimized for key synthetic steps?
Answer:
- Catalyst Screening: Test Pd/C, PtO₂, or heterogeneous catalysts (e.g., Ni/Al₂O₃) for hydrogenation efficiency. For example, Pd/C at 50 psi H₂ achieves >90% reduction of nitro intermediates .
- Solvent Effects: Compare yields in DMF (high polarity) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Additives: Use Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclization steps .
Advanced: What strategies mitigate metabolic instability of the trifluoromethyl group?
Answer:
- Deuterium Incorporation: Replace CF₃ with CDF₃ to slow oxidative metabolism while retaining lipophilicity .
- Prodrug Design: Mask the sulfonamide as a phosphonate ester, improving solubility and delaying hepatic clearance .
- Metabolite Identification: Use hepatocyte microsomal assays with LC-HRMS to track oxidative defluorination and guide structural tweaks .
Advanced: How to design derivatives to improve target selectivity?
Answer:
- Bioisosteric Replacement: Substitute 3-methoxypiperidine with 4-methoxyazepane to alter ring strain and steric bulk, reducing off-target binding .
- Fragment-Based Design: Screen truncated analogs (e.g., piperidine-free fragments) to isolate pharmacophores responsible for selectivity .
- Covalent Inhibitors: Introduce acrylamide or chloroacetamide warheads to target non-conserved cysteine residues in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
